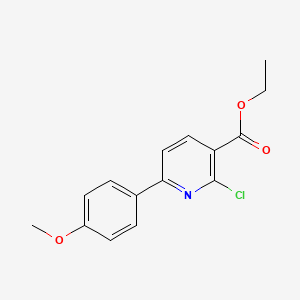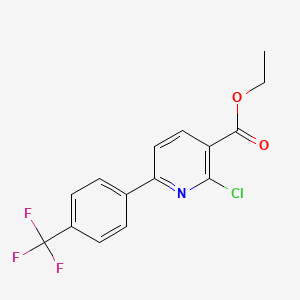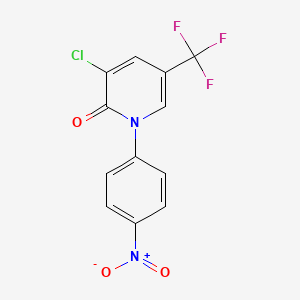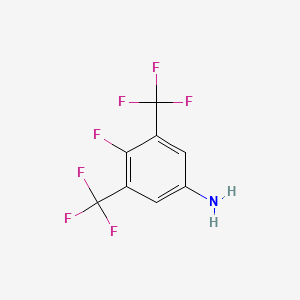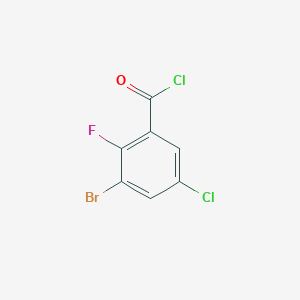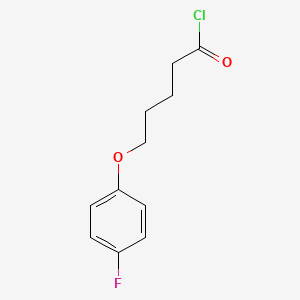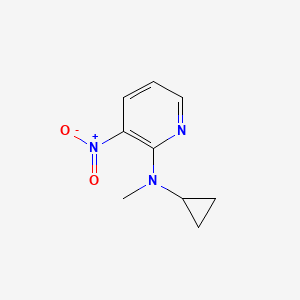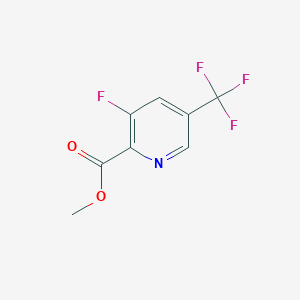
Methyl 3-fluoro-5-(trifluoromethyl)picolinate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “Methyl 3-fluoro-5-(trifluoromethyl)picolinate” involves the reaction of 3-fluoropicoline and trifluoromethyl diazomethane. More details about the synthesis process could not be found in the search results.Molecular Structure Analysis
The molecular weight of “Methyl 3-fluoro-5-(trifluoromethyl)picolinate” is 223.13 . The InChI code is 1S/C8H5F4NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-fluoro-5-(trifluoromethyl)picolinate” is a solid at ambient temperature . It has a molecular weight of 223.13 . The InChI code is 1S/C8H5F4NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 .Wissenschaftliche Forschungsanwendungen
Fluorination Processes
- Methyl pyridines, including structures similar to Methyl 3-fluoro-5-(trifluoromethyl)picolinate, have been used in studies involving fluorination processes. For instance, the fluorination of methyl pyridines with caesium tetrafluorocobaltate led to a range of polyfluoro-4-picolines (Plevey, Rendell, & Tatlow, 1982).
Photophysical Properties and Applications
- Fluoro substituted phenyl-methylpyridines have been used to synthesize blue phosphorescent emitting materials, which are significant in light-emitting device applications (Xu, Zhou, Wang, & Yu, 2009).
Synthesis and Crystal Structures
- Compounds like Methyl 3-fluoro-5-(trifluoromethyl)picolinate have been explored in the synthesis of hexafluorotitanate(IV) salts with pyridine and methyl substituted pyridines, showing unique crystal structures and hydrogen bonding features (Pevec, Tekavec, & Demšar, 2011).
Complex Formation and Dynamics
- Methylpyridines, similar in structure to the subject compound, have been studied in the formation of noncovalent supramolecular complexes, focusing on their rotational barriers in chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes (Fuss, Siehl, Olenyuk, & Stang, 1999).
Electronic and Optical Applications
- Methyl-trifluoromethylpyridine-based complexes have been employed in the fabrication of high-efficiency blue-green light-emitting devices due to their unique electronic and optical properties (Jou et al., 2009).
Safety and Hazards
Wirkmechanismus
Chemical Properties
Methyl 3-fluoro-5-(trifluoromethyl)picolinate is a white crystalline solid with a melting point of 89-91°C. It has a molecular weight of 223.13 g/mol and is soluble in some organic solvents like acetonitrile and dichloromethane.
Safety Information
This compound is classified under GHS07, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed, inhaled, or in contact with skin .
Eigenschaften
IUPAC Name |
methyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDZNVWLOOIULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-5-(trifluoromethyl)picolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



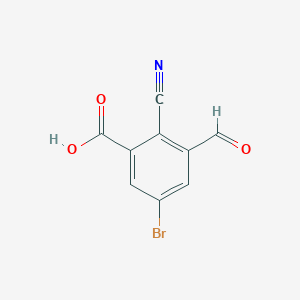
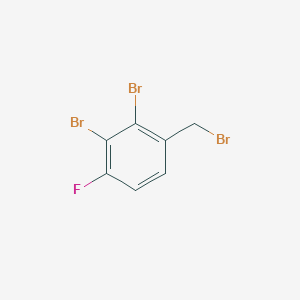

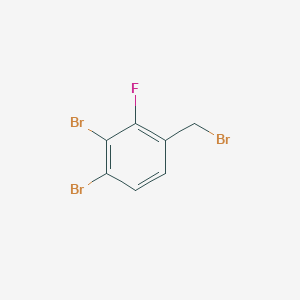

![4-Bromo-7-nitrobenzo[d]thiazole](/img/structure/B1411105.png)
